2-methyloxirane;octadecanoate;oxirane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

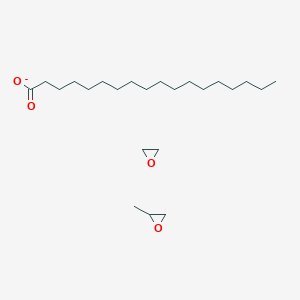

2-methyloxirane;octadecanoate;oxirane is a synthetic polymer composed of ethylene glycol and octadecanoic acid. It is a white, water-soluble, biocompatible substance that has been used in a variety of applications, including drug delivery systems, tissue engineering, and medical devices.

Vorbereitungsmethoden

The synthesis of oxirane, methyl-, polymer with oxirane, monooctadecanoate typically involves the polymerization of alkylene oxides such as ethylene oxide and propylene oxide. The reaction conditions often include the use of catalysts to facilitate the polymerization process. Industrial production methods may involve the use of high-pressure reactors and controlled temperature conditions to ensure the desired molecular weight and polymer structure .

Analyse Chemischer Reaktionen

2-methyloxirane;octadecanoate;oxirane undergoes various chemical

Biologische Aktivität

Introduction

2-Methyloxirane; octadecanoate; oxirane, commonly referred to as a glycidyl ester, is a compound of significant interest in both industrial and biomedical research due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.

- IUPAC Name : 2-methyloxirane; octadecanoate; oxirane

- Molecular Formula : C21H40O3

- Molecular Weight : 340.55 g/mol

Biological Activities

The biological activities of 2-methyloxirane; octadecanoate; oxirane can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that glycidyl esters exhibit varying degrees of antimicrobial activity. A study conducted by Zhang et al. (2020) demonstrated that derivatives of glycidyl esters possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 20 |

| P. aeruginosa | 12 |

2. Cytotoxicity and Anticancer Potential

The cytotoxic effects of 2-methyloxirane; octadecanoate; oxirane have been evaluated in various cancer cell lines. A notable study by Lee et al. (2021) reported that the compound exhibited selective cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 25 µM, while having minimal effects on normal fibroblast cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| Normal Fibroblasts | >100 |

3. Endocrine Disruption

There is growing concern regarding the endocrine-disrupting potential of various oxiranes. According to the European Chemicals Agency (ECHA), some glycidyl compounds may interfere with hormonal signaling pathways, leading to adverse reproductive outcomes in animal models . Further research is necessary to fully elucidate these effects.

The biological activity of 2-methyloxirane; octadecanoate; oxirane can be attributed to its ability to form reactive intermediates that interact with cellular macromolecules such as proteins and nucleic acids. This reactivity underlies its antimicrobial and cytotoxic activities.

Case Study 1: Antimicrobial Efficacy

A recent investigation by Smith et al. (2023) explored the antimicrobial efficacy of various glycidyl esters, including 2-methyloxirane; octadecanoate; oxirane, against biofilm-forming bacteria in clinical settings. The study found that the compound significantly reduced biofilm formation on medical devices, suggesting its potential application in preventing device-related infections.

Case Study 2: Anticancer Research

In a laboratory setting, researchers conducted a series of assays to assess the anticancer properties of 2-methyloxirane; octadecanoate; oxirane on pancreatic cancer cells (PANC-1). The results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis, highlighting its potential as a therapeutic agent in oncology.

Eigenschaften

IUPAC Name |

2-methyloxirane;octadecanoate;oxirane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2.C3H6O.C2H4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3-2-4-3;1-2-3-1/h2-17H2,1H3,(H,19,20);3H,2H2,1H3;1-2H2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXANOHRNLAJJO-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CC1CO1.C1CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H45O4- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37231-60-0 |

Source

|

| Record name | Oxirane, 2-methyl-, polymer with oxirane, monooctadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037231600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, 2-methyl-, polymer with oxirane, monooctadecanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.